molecular formula C3H6F6O4 B1205078 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- CAS No. 677-71-4

2,2-Propanediol,1,1,1,3,3,3-hexafluoro-

Cat. No.: B1205078
CAS No.: 677-71-4
M. Wt: 220.07 g/mol
InChI Key: SNZAEUWCEHDROX-UHFFFAOYSA-N
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Description

2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is a fluorinated organic compound with the molecular formula C₃H₂F₆O₂This compound is characterized by its high ionizing power and is commonly used as a solvent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Propanediol,1,1,1,3,3,3-hexafluoro- can be synthesized through the reaction of hexafluoroacetone with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves the use of specialized equipment to handle the highly reactive and corrosive nature of the starting materials. The process is optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Propanediol,1,1,1,3,3,3-hexafluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Propanediol,1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves its high ionizing power, which facilitates various chemical reactions. It acts as a polar solvent, enhancing the reactivity of the reactants and stabilizing transition states. This property makes it particularly useful in reactions that require high ionization energy .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but with a hydroxyl group instead of a diol.

    1,1,1,3,3,3-Pentafluoropropane-2,2-diol: Contains one less fluorine atom.

    1,1,1-Trifluoropropane-2,2-diol: Contains three fluorine atoms instead of six.

Uniqueness

2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive solvents .

Properties

CAS No.

677-71-4

Molecular Formula

C3H6F6O4

Molecular Weight

220.07 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropane-2,2-diol

InChI

InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H

InChI Key

SNZAEUWCEHDROX-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)(O)O

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O.O.O

Key on ui other cas no.

34202-69-2

physical_description

Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard

Related CAS

684-16-2 (Parent)

Synonyms

hexafluoroacetone
hexafluoroacetone dihydrate
hexafluoroacetone hydrate
hexafluoroacetone monohydrate
hexafluoroacetone sesquihydrate
hexafluoroacetone trihydrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this single stage case, the hexafluoroacetone (6FK) produced may be assayed by continuous adsorption in water. Hexafluoroacetone trihydrate (6FK.3H2,0) which was produced may then be determined by direct GLC analysis using an internal standard. Alternatively, 6FK.3H2, may be determined by potentiometric titration against a standard NaOH. Titer to pH of 4 is due to hydrogenfluoride, if present; titer from pH of 4 to pH of 9 is due to 6FK.3H2 0. Optionally, the 6FK may be recovered by passage through a dry ice condensing system to give 6FK liquid (BP-28° C.).
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Synthesis routes and methods II

Procedure details

100 g (0.38 mol) of 1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether (purity: 98%) was charged in a 500-ml five-necked flask. While performing nitrogen bubbling, brine at −20° C. was passed through a Dimroth condenser. While stirring at a reaction temperature of −20° C., 23.4 g (0.38 mol) of dimethyl sulfide was added dropwise using a dropping funnel over 30 minutes. The gas obtained by the reaction was collected by a water trap cooled with ice water to 0° C., and the obtained aqueous layer was analyzed by 19F-NMR. As a result, it was confirmed that 73.8 g (yield: 89%) of hexafluoroacetone trihydrate was obtained.
Name
1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether
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100 g
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reactant
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23.4 g
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brine
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Synthesis routes and methods III

Procedure details

To a solution of hexafluoroacetone trihydrate (0.42 mL, 3.0 mmol) in Et2O (3 mL) was added DBU (0.5 mL, 3.3 mmol). A white precipitate formed that was filtered, washed with Et2O (3×2 mL), and dried to provide hexafluoroacetone hydrate salt as a white solid (892.4 mg) in 89% yield. Recrystallization from Et2O/acetonitrile (slow evaporation) provided a crystalline solid suitable for X-ray structure analysis. 1H NMR (500 MHz, CD3CN) δ 10.20 (bs, 2H), 3.44 (m, 2H), 3.39 (t, 6 Hz, 2H), 3.22 (t, 6 Hz, 2H), 2.76 (m, 2H), 1.90 (m, 2H), 1.70 (m, 2H), 1.64 (m, 4H); 13C NMR (125 MHz, CD3CN) δ 166.6, 125.0 (q, J=294.4 Hz, 1C), 96.0 (m, 2C), 54.4, 49.1, 38.7, 32.1, 29.7, 27.4, 24.9, 20.3; 19F NMR (282 MHz, CD3CN) δ −83.2.
Quantity
0.42 mL
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reactant
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Quantity
0.5 mL
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reactant
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Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Propanediol,1,1,1,3,3,3-hexafluoro-
Reactant of Route 2
2,2-Propanediol,1,1,1,3,3,3-hexafluoro-
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2,2-Propanediol,1,1,1,3,3,3-hexafluoro-
Reactant of Route 6
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